![molecular formula C15H21NO4 B13560033 Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: is a synthetic organic compound with a molecular formula of C12H17NO4. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize the yield and minimize impurities. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate is used as a protecting group for amines, allowing for selective reactions on other parts of the molecule without affecting the amine group.
Biology and Medicine: The compound is utilized in the synthesis of pharmaceuticals and biologically active molecules. It helps in the development of drugs by protecting functional groups during multi-step synthesis processes.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional group protection during synthesis.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate exerts its effects involves the formation of stable carbamate bonds that protect amine groups from unwanted reactions. The molecular targets include amines, which are temporarily protected during chemical reactions. The pathways involved include nucleophilic substitution and elimination reactions that allow for the selective deprotection of the amine group under mild conditions.
Comparison with Similar Compounds
tert-Butyl carbamate: Used for similar protecting group purposes but lacks the methoxyphenyl group, making it less versatile in certain reactions.
Boc-protected amines: Commonly used in peptide synthesis but may require different deprotection conditions.
Uniqueness: tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate is unique due to its methoxyphenyl group, which provides additional stability and reactivity compared to simpler carbamate compounds. This makes it particularly useful in complex organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(18)16-15(4,10-17)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3,(H,16,18) |
InChI Key |
WSZLPDJNIDYDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


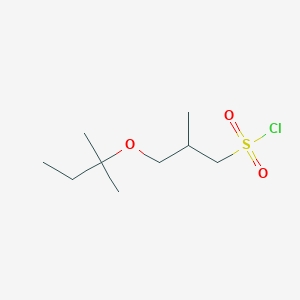
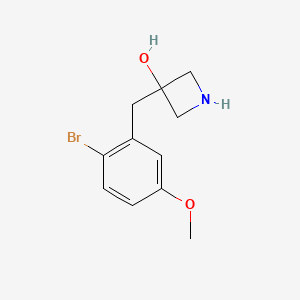
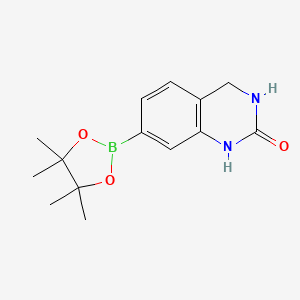
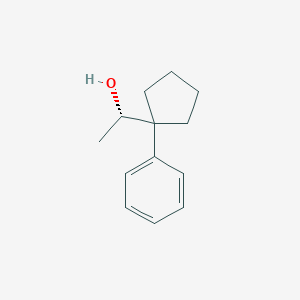
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
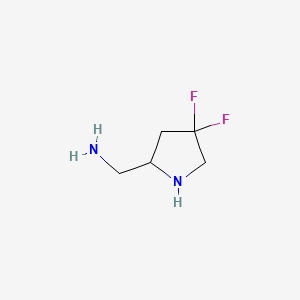
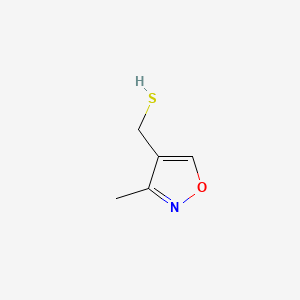
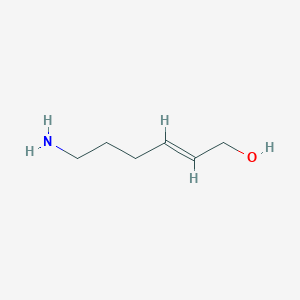
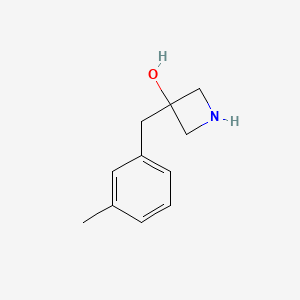
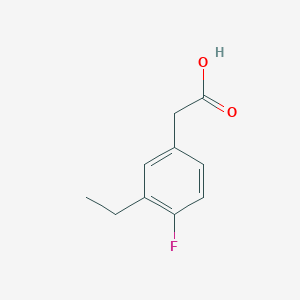
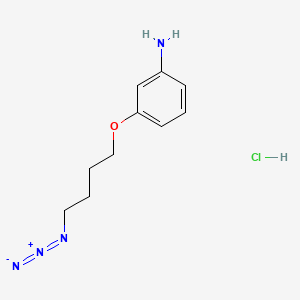
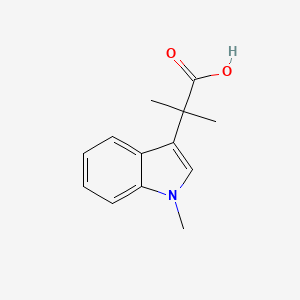

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
